

UAMC-1110 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UAMC-1110	
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Application Notes and Protocols for UAMC-1110

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-1110 is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease with significant roles in the tumor microenvironment, fibrosis, and inflammation.[1][2] Its restricted expression in healthy tissues and high expression on cancer-associated fibroblasts (CAFs) make FAP an attractive target for therapeutic intervention and diagnostic imaging.[2] **UAMC-1110** serves as a critical research tool for investigating the biological functions of FAP and as a foundational structure for the development of FAP-targeted diagnostics and therapeutics.[3][4] These application notes provide detailed information on the solubility of **UAMC-1110**, along with protocols for its use in common experimental settings.

Physicochemical Properties

Molecular Formula: C₁₇H₁₄F₂N₄O₂ Molecular Weight: 344.3 g/mol CAS Number: 1448440-52-5

Solubility Data

UAMC-1110 exhibits solubility in various common laboratory solvents. Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the



known solubility of **UAMC-1110**.

Solvent	Concentration	Notes
DMSO	100 mg/mL (290.43 mM)	Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5]
≥10 mg/mL		
Ethanol	1-10 mg/mL	Sparingly soluble.[6]
Water	Insoluble	A derivative, NH2-UAMC1110 TFA, is soluble in water at 250 mg/mL.[7]

In Vitro Activity

UAMC-1110 is a potent inhibitor of FAP with an IC₅₀ in the low nanomolar range. It also displays selectivity over other related proteases such as prolyl oligopeptidase (PREP).

Target	IC50	Cell Line/Assay Conditions
FAP	3.2 nM	Recombinant mouse FAP purified from HEK293 cell supernatant, using Ala-Pro-pnitroanilide as a substrate.[5]
FAP	0.055 μΜ	Human U87MG cells, using Suc-Gly-Pro-AMC as a substrate.[5]
PREP	1.8 μΜ	[1][5]

Protocols

Preparation of UAMC-1110 Stock Solutions



This protocol describes the preparation of a concentrated stock solution of **UAMC-1110** in DMSO, which can be further diluted for various in vitro and in vivo applications.

Materials:

- UAMC-1110 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Equilibrate the UAMC-1110 vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **UAMC-1110** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 290.43 μL of DMSO per 1 mg of UAMC-1110).
- Vortex the solution thoroughly until the powder is completely dissolved.
- If dissolution is slow, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[5]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

In Vitro FAP Enzyme Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of **UAMC-1110** against recombinant FAP.



Materials:

- Recombinant human FAP protein
- FAP substrate (e.g., Ala-Pro-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)
- UAMC-1110 stock solution
- 96-well black, flat-bottom plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of UAMC-1110 in assay buffer.
- In a 96-well plate, add the diluted **UAMC-1110** solutions. Include a vehicle control (DMSO)
 and a no-enzyme control.
- Add the FAP substrate to all wells at its final working concentration.
- Initiate the reaction by adding recombinant FAP protein to all wells except the no-enzyme control.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).
- Calculate the percent inhibition for each **UAMC-1110** concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based FAP Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **UAMC-1110** on FAP activity in a cellular context using a FAP-expressing cell line.[8]



Materials:

- U87MG cells (or another suitable FAP-expressing cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- FAP substrate (e.g., Suc-Gly-Pro-AMC)
- UAMC-1110 stock solution
- 96-well clear-bottom plates
- Fluorescence plate reader

Procedure:

- Seed U87MG cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- The following day, remove the culture medium and wash the cells once with PBS.
- Prepare serial dilutions of **UAMC-1110** in PBS.
- Add the diluted **UAMC-1110** solutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
- Add the FAP substrate to each well at its final working concentration.
- Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes) using a fluorescence plate reader.
- Determine the rate of substrate cleavage or the endpoint fluorescence and calculate the IC₅₀ value as described in the enzyme inhibition assay.

In Vivo Formulation for Animal Studies



For in vivo experiments, **UAMC-1110** can be formulated for oral (p.o.) or intravenous (i.v.) administration.[5]

Example Formulation (for p.o. administration): A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]

Materials:

- UAMC-1110
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

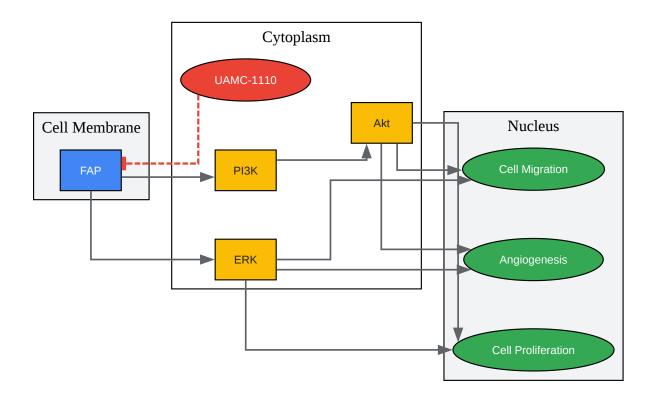
Procedure:

- Dissolve UAMC-1110 in DMSO to create a concentrated stock.
- In a separate tube, mix PEG300 and Tween-80.
- Add the UAMC-1110/DMSO stock to the PEG300/Tween-80 mixture and vortex well.
- Slowly add saline to the mixture while vortexing to reach the final desired concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[5]
- Ensure the final solution is clear before administration. Solubility in this vehicle is reported to be at least 2.5 mg/mL.[5]

Signaling Pathways and Visualizations

FAP is known to influence several signaling pathways that are crucial for cancer progression, including the PI3K/Akt and ERK pathways. These pathways are involved in promoting cell proliferation, migration, and angiogenesis.[6][9][10]

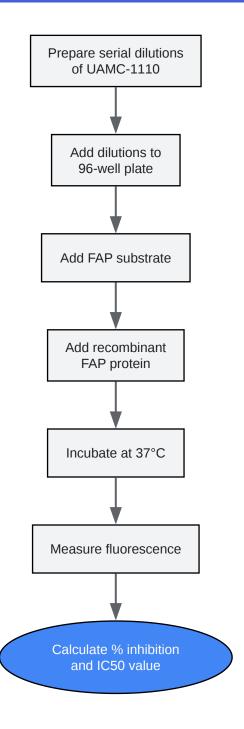




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Caption: FAP signaling pathways and inhibition by **UAMC-1110**.





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- To cite this document: BenchChem. [UAMC-1110 solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611531#uamc-1110-solubility-in-dmso-and-other-solvents]

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